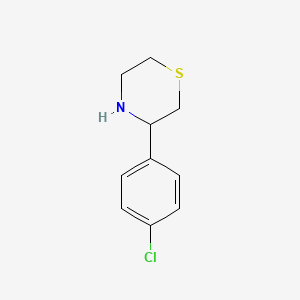

3-(4-Chlorophenyl)thiomorpholine

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVLSFRFDBIYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

Thiomorpholine+4-Chlorobenzyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives, using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Antidiabetic Agents

Research has indicated that derivatives of thiomorpholine, including 3-(4-Chlorophenyl)thiomorpholine, can act as precursors in the synthesis of antidiabetic agents. For instance, compounds derived from thiomorpholine have shown potential in lowering blood glucose levels and improving insulin sensitivity. A study highlighted the synthesis of various thiomorpholine derivatives that exhibited significant antidiabetic activity in vitro .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In a recent study, derivatives containing the 4-chlorophenyl moiety displayed notable inhibitory activity against various bacterial strains, including Escherichia coli and Bacillus subtilis. The structure-activity relationship analysis suggested that modifications on the thiomorpholine scaffold could enhance antimicrobial potency .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound Derivative A | 0.20 μg/mL | E. coli |

| This compound Derivative B | 0.28 μg/mL | B. subtilis |

Histamine H3 Receptor Ligands

Another significant application of this compound is its role as a ligand for histamine H3 receptors. Compounds based on this structure have been synthesized and tested for their ability to modulate H3 receptor activity, which is crucial for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study 1: Synthesis of Antidiabetic Compounds

A study focused on synthesizing new thiomorpholine derivatives demonstrated that modifying the chlorophenyl group could lead to enhanced antidiabetic effects. The synthesized compounds were evaluated using standard glucose tolerance tests in animal models, showing promising results in lowering blood sugar levels compared to existing treatments .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of thiomorpholine derivatives were screened for their antimicrobial activity against clinical isolates of E. coli. The study concluded that specific substitutions at the para position significantly increased efficacy, with some compounds achieving MIC values lower than standard antibiotics like penicillin .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group enhances its binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The thiomorpholine ring structure contributes to its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Thiomorpholine Derivatives

Key structural analogs include isomers and derivatives with varying substituents on the phenyl ring or heterocycle.

Table 1: Comparison of Thiomorpholine Derivatives

Key Observations :

- Positional Isomerism: The chloro substituent’s position (2-, 3-, or 4-) significantly impacts electronic properties and steric interactions.

- Lipophilicity : Thiomorpholine derivatives generally exhibit higher logP values compared to morpholine analogs due to sulfur’s polarizability. For instance, 4-(4-nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O interactions, a feature absent in its morpholine counterpart .

Morpholine vs. Thiomorpholine Scaffolds

Replacing oxygen in morpholine with sulfur in thiomorpholine alters physicochemical and biological behavior:

- Metabolic Stability : The sulfur atom in thiomorpholine serves as a "soft spot" for oxidative metabolism, enabling controlled degradation pathways (e.g., sulfoxide formation) .

- Crystal Packing : Thiomorpholine derivatives like 4-(4-nitrophenyl)thiomorpholine exhibit distinct solid-state structures compared to morpholine analogs, driven by sulfur’s larger atomic radius and weaker hydrogen-bonding capacity .

Halogen-Substituted Analogues

Halogen substituents influence bioactivity and electronic properties:

- Computational Studies : DFT analyses of 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one highlight the role of electron-withdrawing substituents (e.g., Cl) in modulating frontier molecular orbitals and reactivity .

Biological Activity

3-(4-Chlorophenyl)thiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on various research findings to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiomorpholine with 4-chlorobenzaldehyde or related derivatives. This process can be optimized using various methods, including conventional heating and microwave irradiation, which can enhance yield and purity.

Biological Activities

The biological activities of this compound have been evaluated across several domains:

- Antimicrobial Activity :

- Antioxidant Activity :

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

The SAR studies on thiomorpholine derivatives reveal crucial insights into how modifications affect biological activity. For example:

- Substituting different groups on the phenyl ring alters hydrophobicity and binding affinity to biological targets, significantly impacting efficacy .

- The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity compared to non-substituted analogs .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Antitubercular Activity : A derivative exhibited notable antituberculosis activity in vitro, suggesting its potential as a lead compound for further development .

- Cytotoxicity Tests : In vitro assays demonstrated that certain derivatives showed cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

Data Tables

The following table summarizes the biological activities and corresponding IC50/MIC values for this compound and its derivatives:

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)thiomorpholine, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thiomorpholine derivatives are often synthesized via reactions between chlorophenyl precursors and sulfur-containing intermediates under reflux conditions. Optimization includes using catalysts (e.g., palladium for cross-coupling), controlling temperature (80–120°C), and employing inert atmospheres (N₂/Ar). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm hydrogen and carbon environments. IR spectroscopy identifies functional groups (e.g., C-S bonds at ~600–700 cm⁻¹). Mass spectrometry (ESI-TOF) verifies molecular weight.

- Crystallography : Single-crystal X-ray diffraction (XRD) resolves molecular geometry and packing. For example, π-π stacking interactions in related compounds (e.g., ) guide structural validation. Crystallization in polar solvents (e.g., ethanol/water) yields high-quality crystals .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) predict electronic properties (HOMO-LUMO gaps, dipole moments) and reaction mechanisms. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to biological targets (e.g., enzymes, receptors). Validate computational results with experimental data (e.g., XRD bond lengths) .

Q. How do structural modifications (e.g., oxidation to sulfones, substitution patterns) affect the physicochemical and pharmacological properties of this compound?

- Methodological Answer :

- Oxidation : Converting the thioether to a sulfone (e.g., 4-(4-Chlorophenyl)thiomorpholine 1,1-dioxide, ) increases polarity, enhancing aqueous solubility but reducing membrane permeability.

- Substitution : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position stabilize aromatic interactions, while bulky substituents may sterically hinder binding. SAR studies recommend systematic variation at R-groups to balance potency and bioavailability .

Q. What strategies mitigate discrepancies in reported biological activity data for this compound analogs across different studies?

- Methodological Answer :

- Standardization : Use validated assays (e.g., IC₅₀ determination via enzyme inhibition) with positive controls.

- Purity Verification : Employ HPLC (>95% purity) and elemental analysis to confirm compound integrity.

- Data Reproducibility : Replicate experiments under identical conditions (pH, temperature, solvent systems). Cross-reference findings with structural analogs (e.g., ’s chromenone derivatives) to identify trends .

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the pharmacophore of this compound-based compounds?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations at the thiomorpholine core (e.g., replacing sulfur with oxygen) and chlorophenyl ring (e.g., -F, -OCH₃ substituents).

- Step 2 : Test in vitro bioactivity (e.g., antimicrobial, anticancer assays).

- Step 3 : Map activity data to molecular features using QSAR models (e.g., CoMFA, CoMSIA). Highlight critical regions (e.g., para-chloro group for target binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.